1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile

Description

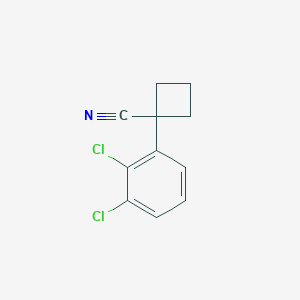

1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile is a halogenated cyclobutane derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 3-positions and a nitrile (-CN) functional group attached to the cyclobutane ring.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPGUOJKERBECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260653-34-6 | |

| Record name | 1-(2,3-dichlorophenyl)cyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile typically involves a multi-step process. One common method starts with the reaction of 2,3-dichlorobenzoic acid with cyclobutanone to form 1-(2,3-dichlorophenyl)cyclobutanone. This intermediate is then reacted with sodium cyanide to produce the final product, this compound[2][2]. The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound includes its potential use in developing pharmaceuticals for treating various diseases.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[5][5].

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorine Position: The 2,3-dichloro substitution (hypothetical target compound) may induce steric hindrance and electronic effects distinct from 3,4-dichloro (CAS 84467-19-6) or monosubstituted analogs (e.g., 2-Cl, 3-Cl). These differences could influence reactivity, solubility, and binding affinity in biological systems. Fluorine Substitution: The 2-chloro-4-fluoro analog (CAS 1260850-80-3) highlights how electronegative fluorine alters polarity and metabolic stability compared to dichloro derivatives .

Synthesis and Availability :

- The 3,4-dichloro analog (CAS 84467-19-6) is commercially available at 95% purity, suggesting established synthetic routes (e.g., Friedel-Crafts alkylation or cycloaddition) .

- Fluorinated analogs (e.g., 2-chloro-4-fluoro) may require specialized fluorination techniques, increasing synthesis complexity .

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : Positional isomerism significantly impacts pharmacological profiles. For example, 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (CAS 84467-19-6) may exhibit distinct receptor-binding behavior compared to the 2,3-dichloro variant due to altered steric and electronic environments .

- Analytical Challenges : Differentiation of isomers (e.g., 2,3- vs. 3,4-dichloro) requires advanced techniques like X-ray crystallography (SHELX programs ) or high-resolution mass spectrometry.

- Toxicity and Stability : Halogenated nitriles may pose stability issues (e.g., hydrolysis of -CN to amides) or toxicity risks, necessitating further study.

Biological Activity

1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile (CAS No. 1260653-34-6) is a synthetic compound with notable biological activities. It possesses a molecular formula of C11H9Cl2N and a molecular weight of 226.1 g/mol. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The synthesis of this compound typically involves a multi-step reaction starting from 2,3-dichlorobenzoic acid and cyclobutanone, followed by a reaction with sodium cyanide. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. By binding to these molecular targets, the compound can alter their activity, leading to various physiological effects. The exact pathways involved depend on the biological context and the specific target molecules.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For example, studies have shown its potential in inhibiting 11-beta-hydroxysteroid dehydrogenase Type I (11β-HSD-1), which is relevant in the treatment of conditions such as Type 2 diabetes and obesity .

Antimicrobial Properties

In vitro studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness may be linked to its structural features that allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .

Case Study 1: Diabetes Management

A study focused on the effects of this compound on glucose metabolism indicated that it could enhance insulin sensitivity in diabetic models. The inhibition of 11β-HSD-1 was linked to improved metabolic profiles in animal studies .

Case Study 2: Antimicrobial Activity

In another case study involving various bacterial strains, the compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that while many share common biological activities, the unique arrangement of chlorine atoms in this compound contributes to its distinct pharmacological profile.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile | Different chlorine positioning | Moderate enzyme inhibition |

| 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile | Similar structure but different chlorination | Lower antimicrobial activity |

| 1-(2,3-Dichlorophenyl)cyclopentanecarbonitrile | Cyclopentane instead of cyclobutane | Reduced anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.